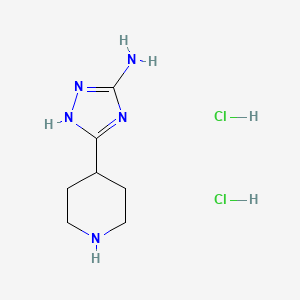

![molecular formula C10H10O3S B1379593 [4-(Prop-2-yne-1-sulfonyl)phenyl]methanol CAS No. 1795330-63-0](/img/structure/B1379593.png)

[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

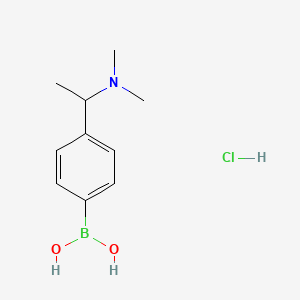

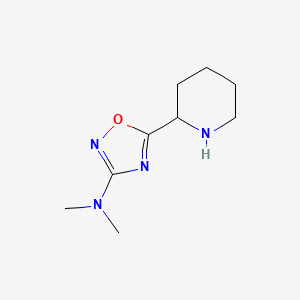

“[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol” is a chemical compound with the molecular formula C10H10O3S . It has a molecular weight of 210.25 g/mol .

Molecular Structure Analysis

The molecular structure of [4-(Prop-2-yne-1-sulfonyl)phenyl]methanol consists of a phenyl group attached to a methanol group through a sulfonyl bridge that also contains a prop-2-yne group .Scientific Research Applications

Intramolecular Oxysulfonylation of Alkenes

Intramolecular oxysulfonylation of alkenes with sulfur dioxide under photocatalysis is a significant application. This process is developed for the construction of sulfonated 2,2-disubstituted tetrahydrofurans, sulfonyl-containing tetrahydropyran, and 1,3-dihydroisobenzofuran derivatives under mild conditions. This protocol showcases the versatility of sulfonyl compounds in synthesizing complex organic structures with potential applications in pharmaceuticals and agrochemicals (He et al., 2018).

Reductive Transformations of Cyclic Sulfonamides

The compound has been utilized in the double reduction of cyclic sulfonamides for synthesizing complex organic molecules such as (4S-Phenylpyrrolidin-2R-yl)methanol. This application demonstrates the role of sulfonyl compounds in facilitating reductive cleavages and transformations, contributing to the synthesis of biologically active compounds and potential therapeutic agents (Evans, 2007).

Synthesis of N-Phenylpyrazolyl Aryl Methanones

Another research application involves the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups. These compounds have shown promising herbicidal and insecticidal activities, indicating the potential of sulfonyl-containing compounds in developing new agrochemicals (Wang et al., 2015).

Development of Proton Exchange Membranes

Sulfonyl compounds, including [4-(Prop-2-yne-1-sulfonyl)phenyl]methanol, have been used in the development of proton exchange membranes for fuel cell applications. These membranes exhibit high proton conductivity and low methanol permeability, crucial for efficient and durable fuel cell performance (Kim, Robertson, & Guiver, 2008).

Synthesis of Sulfonyl Substituted Indolizines

The compound is also pivotal in the synthesis of sulfone-substituted indolizines, serving as a potential scaffold for alkaloid synthesis. This highlights its utility in constructing complex molecular structures for exploring new pharmacological agents (Michael et al., 2004).

properties

IUPAC Name |

(4-prop-2-ynylsulfonylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3S/c1-2-7-14(12,13)10-5-3-9(8-11)4-6-10/h1,3-6,11H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWAVIPDHLCZIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCS(=O)(=O)C1=CC=C(C=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1379511.png)

![2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B1379516.png)

![N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine](/img/structure/B1379522.png)

![[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate](/img/structure/B1379526.png)

![2-[(6-amino-9H-purin-8-yl)amino]ethanol hydrobromide](/img/structure/B1379531.png)